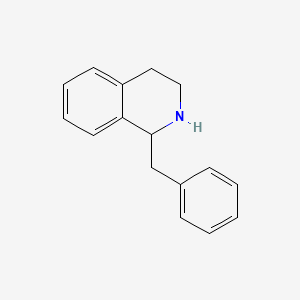

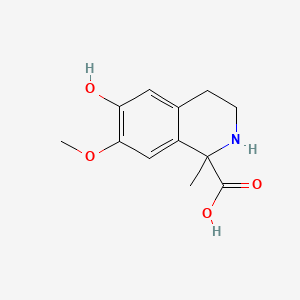

1-Benzyl-1,2,3,4-tétrahydroisoquinoléine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been approached through various methodologies aiming for high efficiency, selectivity, and adaptability to different functional groups. Ruiz-Olalla et al. (2015) developed a general procedure based on organocatalytic, regio- and enantioselective Pictet-Spengler reactions, producing several biologically and pharmaceutically relevant alkaloids with high enantioselectivity (Ruiz-Olalla et al., 2015). Additionally, Correa et al. (2002) presented a direct, efficient, and solvent-free synthesis approach for 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting a simple method without the need for catalysts or auxiliary reagents (Correa et al., 2002).

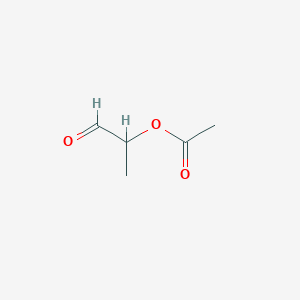

Molecular Structure Analysis

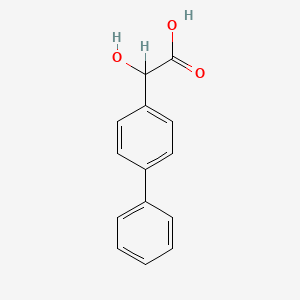

The structural intricacy of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is pivotal for its chemical and biological properties. Chakka et al. (2011) reported on a derivative of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, elucidating its crystalline structure and demonstrating the half-chair conformation of the N-heterocycle, which plays a crucial role in its catalytic applications (Chakka et al., 2011).

Chemical Reactions and Properties

The compound's reactivity and interaction with various reagents are fundamental to its utility in synthetic chemistry. For instance, Ma et al. (2020) explored the nucleophilic addition of organozinc reagents to N,O-acetals for synthesizing 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline, showcasing the compound's versatility in reaction pathways (Ma et al., 2020).

Applications De Recherche Scientifique

Chimie médicinale

La 1-Benzyl-1,2,3,4-tétrahydroisoquinoléine est un type d'alcaloïde isoquinoléine, qui constitue un vaste groupe de produits naturels . Ces composés ont suscité beaucoup d'attention dans la communauté scientifique en raison de leurs activités biologiques diverses .

Activités biologiques

Ces composés exercent des activités biologiques diverses contre divers agents pathogènes infectieux et troubles neurodégénératifs . Cela les rend précieux dans le développement de nouveaux traitements et thérapies.

Développement de nouveaux analogues

L'échafaudage hétérocyclique 1,2,3,4-tétrahydroisoquinoléine (THIQ) a donné lieu au développement de nouveaux analogues THIQ à activité biologique puissante . Ces analogues peuvent être utilisés dans divers domaines de la recherche et de la médecine.

Études de relation structure-activité (SAR)

Le potentiel biologique des analogues THIQ, leur relation structure-activité (SAR) et leur mécanisme d'action ont fait l'objet de nombreuses études . Ces études aident à comprendre comment les modifications de la structure de ces composés peuvent affecter leur activité biologique.

Propriété antibactérienne

Un nouveau composé a été synthétisé et évalué pour sa propriété antibactérienne contre huit souches bactériennes pathogènes . Cela montre l'utilisation potentielle de ces composés dans le traitement des infections bactériennes.

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Benzyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the oxidation of dopamine. It strongly potentiates monoamine oxidase (MAO)-dependent dopamine oxidation, leading to impaired dopamine release . This compound interacts with various enzymes and proteins, including MAO and dopamine transporters, resulting in enhanced dopamine catabolism and free radical production . These interactions contribute to the neurotoxic effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.

Cellular Effects

1-Benzyl-1,2,3,4-tetrahydroisoquinoline has profound effects on various cell types and cellular processes. It induces cell death via apoptosis and elevates the level of pro-apoptotic proteins such as Bax while decreasing the concentration of anti-apoptotic proteins like Bcl-xl . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it disturbs the behavioral and biochemical effects of l-DOPA in dopaminergic neurons, leading to altered dopamine and serotonin metabolism .

Molecular Mechanism

The molecular mechanism of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine transporters and MAO. It inhibits dopamine storage and enhances dopamine catabolism through a MAO-dependent oxidative pathway . This results in the production of free radicals and subsequent cell death. Additionally, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline inhibits the activity of catechol-O-methyltransferase (COMT), further affecting dopamine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline change over time. Acute administration of this compound leads to a significant decrease in dopamine concentration in brain regions such as the substantia nigra and striatum . Multiple treatments result in the development of tolerance to its dopamine-depressing effect, while the impairment of dopamine synthesis persists . This indicates that the compound’s stability and degradation play a crucial role in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. Single and multiple administrations of this compound at doses of 25 and 50 mg/kg significantly affect dopamine and serotonin metabolism in the rat brain . Higher doses lead to more pronounced neurotoxic effects, including impaired locomotor activity and increased oxidative stress . These findings highlight the importance of dosage in determining the compound’s toxic and adverse effects.

Metabolic Pathways

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily affecting dopamine metabolism. It enhances the rate of dopamine catabolism through the oxidative MAO-dependent pathway, leading to increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) . Additionally, it inhibits the COMT-dependent O-methylation pathway, further disrupting dopamine metabolism .

Transport and Distribution

Within cells and tissues, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed via dopamine transporters . It can be taken up by neurons and accumulates in dopaminergic structures, leading to impaired dopamine storage and release . This compound’s localization and accumulation are crucial for its neurotoxic effects.

Subcellular Localization

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is localized in specific subcellular compartments, particularly in dopaminergic neurons . It affects the activity and function of these neurons by impairing dopamine storage and enhancing dopamine catabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

1-benzyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYCIFUZSUMAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864898 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

19716-56-4 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19716-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)

![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)